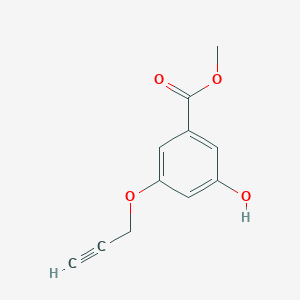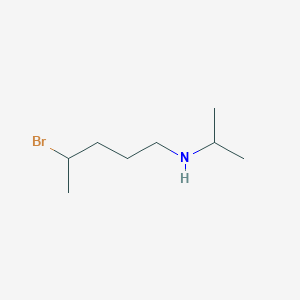
4-Bromo-n-(propan-2-yl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-n-(propan-2-yl)pentan-1-amine is an organic compound with the molecular formula C8H18BrN. It is a brominated amine, characterized by the presence of a bromine atom attached to a pentyl chain, which is further substituted with an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-(propan-2-yl)pentan-1-amine typically involves the bromination of a suitable precursor amine. One common method is the bromination of n-(propan-2-yl)pentan-1-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-n-(propan-2-yl)pentan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro compounds under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-hydroxy-n-(propan-2-yl)pentan-1-amine.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of n-(propan-2-yl)pentan-1-amine.
Wissenschaftliche Forschungsanwendungen
4-Bromo-n-(propan-2-yl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Bromo-n-(propan-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-n-(propan-2-yl)butan-1-amine: Similar structure but with a shorter carbon chain.
4-Chloro-n-(propan-2-yl)pentan-1-amine: Chlorine atom instead of bromine.
4-Bromo-n-(propan-2-yl)hexan-1-amine: Longer carbon chain.
Uniqueness
4-Bromo-n-(propan-2-yl)pentan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The isopropyl group also contributes to its steric and electronic characteristics, influencing its behavior in chemical reactions and biological interactions.
Eigenschaften
CAS-Nummer |
5470-74-6 |
|---|---|
Molekularformel |
C8H18BrN |
Molekulargewicht |
208.14 g/mol |
IUPAC-Name |
4-bromo-N-propan-2-ylpentan-1-amine |
InChI |
InChI=1S/C8H18BrN/c1-7(2)10-6-4-5-8(3)9/h7-8,10H,4-6H2,1-3H3 |
InChI-Schlüssel |
ROHNEMVBUQWDSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCCC(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


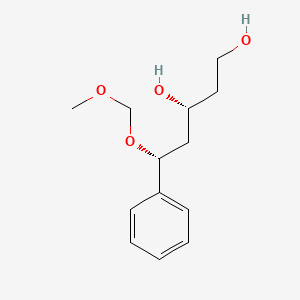
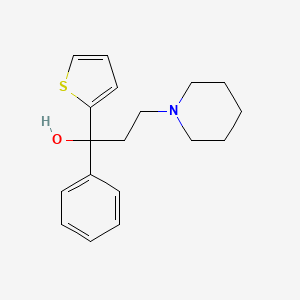


![5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one](/img/structure/B14175420.png)
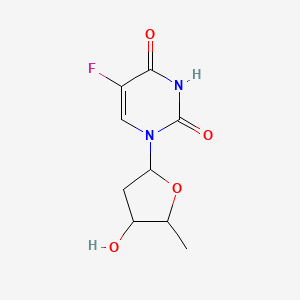


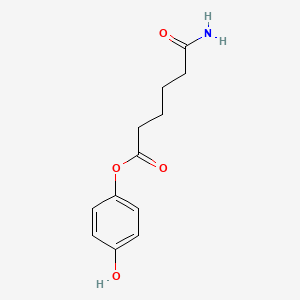
![Ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14175445.png)
![4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14175449.png)
